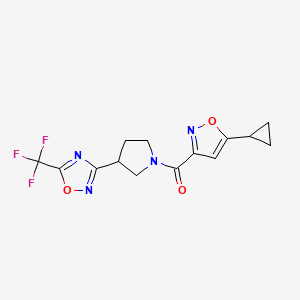
(5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with the CAS number 2034322-54-6 , is a novel chemical entity characterized by its unique structural features that include a cyclopropyl isoxazole and a trifluoromethyl oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C14H13F3N4O3 with a molecular weight of approximately 342.278 g/mol . The structure incorporates multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3N4O3 |
| Molecular Weight | 342.278 g/mol |
| CAS Number | 2034322-54-6 |
Biological Activity Overview
Recent studies have indicated that compounds featuring isoxazole and oxadiazole derivatives exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Research has shown that derivatives similar to the target compound exhibit significant anticancer effects. For instance, compounds with isoxazole rings have been demonstrated to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that the introduction of trifluoromethyl groups enhances the cytotoxicity against specific tumor types, possibly due to increased lipophilicity and interaction with cellular membranes .
Antimicrobial Activity
The presence of oxadiazole moieties in the structure has been linked to antimicrobial properties. Compounds with such configurations have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
- Anticancer Study : A recent investigation evaluated the anticancer potential of similar compounds in vitro against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth at concentrations as low as 10 µM, suggesting high potency .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating promising antibacterial activity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair mechanisms in cancer cells.
- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cellular disruption in microbial pathogens.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)13-18-11(20-24-13)8-3-4-21(6-8)12(22)9-5-10(23-19-9)7-1-2-7/h5,7-8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFDUCRQFPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














